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Compound of Interest

Compound Name: 5-Fluoroisobenzofuran-1(3H)-one

Cat. No.: B1317678

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1(3H)-isobenzofuranone, a fluorinated derivative of the isobenzofuranone core, is a
compound of increasing interest in medicinal chemistry and drug discovery. The
isobenzofuranone scaffold, also known as phthalide, is a constituent of numerous biologically
active natural products and synthetic compounds.[1] The introduction of a fluorine atom at the
5-position of the bicyclic ring system can significantly modulate the physicochemical and
pharmacological properties of the parent molecule, potentially enhancing its therapeutic
potential.

This technical guide provides a comprehensive overview of 5-Fluoro-1(3H)-isobenzofuranone,
with a focus on its synthesis, potential biological activities, and the experimental methodologies
used for its evaluation. While specific data for this particular derivative is emerging, this
document compiles relevant information from closely related analogues to provide a robust
framework for researchers.

Chemical Identity and Properties

o |[UPAC Name: 5-Fluoro-1(3H)-isobenzofuranone

¢ Synonyms: 5-Fluorophthalide
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e Molecular Formula: CsHsFO:

e Molecular Weight: 152.12 g/mol

e CAS Number: 700-85-6

Table 1: Physicochemical Properties of Isobenzofuranone Derivatives

Value (for related
Property . Reference
isobenzofuranones)

) ) 71-74 °C (for 5-
Melting Point , (2]
Bromophthalide)

Boiling Point Decomposes before boiling N/A

- Soluble in organic solvents like
Solubility General Knowledge
DMSO and ethanol

Synthesis and Experimental Protocols

The synthesis of 5-Fluoro-1(3H)-isobenzofuranone can be approached through several
synthetic routes, often involving the cyclization of a functionalized benzoic acid derivative. A
general and adaptable method, based on the synthesis of related isobenzofuranones, is
outlined below.[1]

General Synthesis of C-3 Functionalized Isobenzofuran-
1(3H)-ones

A common route to C-3 functionalized isobenzofuranones involves the condensation of
phthalaldehydic acid with various active methylene compounds.[1] While this method does not

directly yield the unsubstituted 5-fluoro derivative, it provides a versatile platform for creating a
library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: DBU-promoted condensation of phthalaldehydic acid[1]

» To a solution of phthalaldehydic acid (1.0 mmol) in chloroform (10 mL), add 1,8-
Diazabicyclo[5.4.0Jundec-7-ene (DBU) (1.2 mmol) and the desired 1,3-dicarbonyl compound
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(2.1 mmol).

» Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

» Purify the residue by column chromatography on silica gel using a suitable eluent system
(e.g., hexane-ethyl acetate gradient) to afford the desired C-3 functionalized isobenzofuran-
1(3H)-one.

Hypothetical Synthesis of 5-Fluoro-1(3H)-
iIsobenzofuranone

A plausible synthetic route to the title compound could involve the reduction of 4-fluorophthalic
anhydride. This approach is analogous to the industrial synthesis of 5-bromophthalide.

Hypothetical Experimental Workflow:
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Start: 4-Fluorophthalic Anhydride

Reduction
(e.g., NaBH4, LiAIHA4)

i

Intermediate:
2-Carboxy-5-fluorobenzyl alcohol

i

Acid-catalyzed Cyclization
(e.g., p-TsOH)

Product:

5-Fluoro-1(3H)-isobenzofuranone

Purification
(Crystallization/Chromatography)

Click to download full resolution via product page

Caption: Hypothetical synthesis of 5-Fluoro-1(3H)-isobenzofuranone.

Biological Activity and Potential Applications

Isobenzofuranone derivatives have been reported to exhibit a wide range of biological
activities, including antiproliferative, antifungal, and anti-inflammatory properties.[1] The
introduction of a fluorine atom can enhance these activities and improve pharmacokinetic
properties.

Antiproliferative Activity
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Studies on C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated their potential as
anticancer agents.[1] The antiproliferative activity is typically evaluated using in vitro cytotoxicity
assays against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay[1]

o Cell Seeding: Seed cancer cells (e.g., K562, U937, HL-60) in a 96-well plate at a density of 1
x 104 cells/well and incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of the test compound
(dissolved in DMSO, final concentration < 0.1%) for 48 hours. Include a vehicle control
(DMSO) and a positive control (e.g., etoposide).

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours.

e Formazan Solubilization: Remove the medium and add 100 pL of a solubilization solution
(e.g., 10% SDS in 0.01 M HCI) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of compound that inhibits 50% of cell growth).

Table 2: Antiproliferative Activity of Selected Isobenzofuranone Derivatives|1]

Compound Cell Line ICs0 (M)
Derivative A K562 (Leukemia) 2.79
Derivative B U937 (Lymphoma) 62.97
Etoposide (Control) K562 (Leukemia) 7.06
Etoposide (Control) U937 (Lymphoma) 0.35

Note: Data for hypothetical derivatives based on reported values for C-3 functionalized
isobenzofuranones.
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Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone is yet to be fully
elucidated. However, based on the activity of related compounds, several signaling pathways
could be implicated in its antiproliferative effects. A hypothetical signaling pathway is presented
below, suggesting potential targets for this class of compounds.

Hypothetical Signaling Pathway:

5-Fluoro-1(3H)-
isobenzofuranone

Inhibition
4

Putative Target
(e.g., Kinase, Enzyme)

ownregulation

Signaling Cascade
(e.g., MAPK, PI3K/Akt)

Apoptosis Induction Cell Cycle Arrest

Click to download full resolution via product page
Caption: Hypothetical mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone.

Further studies, including kinase profiling, cell cycle analysis, and apoptosis assays (e.g.,
Annexin V/PI staining), are necessary to delineate the specific molecular targets and signaling
pathways affected by 5-Fluoro-1(3H)-isobenzofuranone.

Conclusion and Future Directions

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1317678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Fluoro-1(3H)-isobenzofuranone represents a promising scaffold for the development of novel
therapeutic agents. The synthetic accessibility and the potential for significant biological activity,
particularly in the realm of oncology, make it an attractive target for further investigation. Future
research should focus on:

o Developing and optimizing a scalable synthesis of 5-Fluoro-1(3H)-isobenzofuranone.

e Conducting comprehensive in vitro and in vivo evaluations of its antiproliferative activity
against a broad panel of cancer cell lines and in relevant animal models.

» Elucidating the precise mechanism of action and identifying the molecular targets through
which it exerts its biological effects.

o Exploring the structure-activity relationships of a wider range of fluorinated isobenzofuranone
derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a foundational resource for researchers embarking on the study
of 5-Fluoro-1(3H)-isobenzofuranone and its analogues, with the aim of accelerating the
discovery and development of new and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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